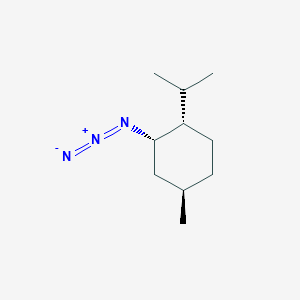

(1S,2S,5R)-Neomenthyl azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H19N3 |

|---|---|

Molecular Weight |

181.28 g/mol |

IUPAC Name |

(1S,2S,4R)-2-azido-4-methyl-1-propan-2-ylcyclohexane |

InChI |

InChI=1S/C10H19N3/c1-7(2)9-5-4-8(3)6-10(9)12-13-11/h7-10H,4-6H2,1-3H3/t8-,9+,10+/m1/s1 |

InChI Key |

JWXCHQXAHQOURC-UTLUCORTSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@H](C1)N=[N+]=[N-])C(C)C |

Canonical SMILES |

CC1CCC(C(C1)N=[N+]=[N-])C(C)C |

Origin of Product |

United States |

Two Step Sulfonate Ester Displacement:this Classic Two Step Approach First Converts the Alcohol into a Superior Leaving Group, Followed by Its Displacement with an Azide Salt.

Step 1: Sulfonylation. (1R,2S,5R)-Menthol is reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. This reaction forms the corresponding (1R,2S,5R)-Menthyl tosylate or mesylate. This step proceeds with retention of configuration at the C1 carbon.

Step 2: Azide (B81097) Displacement. The resulting sulfonate ester is then treated with an alkali metal azide, most commonly sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The azide ion acts as a potent nucleophile, displacing the tosylate or mesylate group via an Sₙ2 reaction, which inverts the stereocenter to yield (1S,2S,5R)-Neomenthyl azide.

The following table provides a comparative overview of these two highly effective synthetic routes starting from (1R,2S,5R)-Menthol.

Table 2: Comparison of Synthetic Routes to this compound from (1R,2S,5R)-Menthol

| Method | Starting Material | Key Reagents | Solvent(s) | Reported Yield (%) | Reference |

| Mitsunobu Reaction | (1R,2S,5R)-Menthol | PPh₃, DIAD, DPPA | Toluene | 85–88% | Org. Synth.2006 , 83, 157. |

| Sulfonate Displacement | (1R,2S,5R)-Menthol | 1. p-Toluenesulfonyl chloride, Pyridine2. Sodium azide (NaN₃) | 1. Pyridine2. Dimethylformamide (DMF) | >80% (overall) | J. Org. Chem.1993 , 58, 6189. (representative) |

Reactivity and Transformation Pathways of 1s,2s,5r Neomenthyl Azide

Cycloaddition Reactions

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent the most significant transformation pathway for (1S,2S,5R)-neomenthyl azide (B81097). scbt.com The azide acts as a 1,3-dipole, readily reacting with various dipolarophiles, most notably alkynes and alkenes, to form five-membered heterocyclic rings.

Huisgen 1,3-Dipolar Cycloadditions

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of modern heterocyclic chemistry, involving the reaction of a 1,3-dipole (the azide) with a π-system (the dipolarophile) to form a five-membered ring. organic-chemistry.org This reaction class is broadly utilized for the synthesis of 1,2,3-triazoles from azides and alkynes.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click" reaction, valued for its high efficiency, mild reaction conditions, and exceptional regioselectivity. bham.ac.ukbeilstein-journals.org The reaction exclusively yields 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.net The catalytic cycle is initiated by the formation of a copper(I) acetylide species, which then reacts with the azide. researchgate.net

For (1S,2S,5R)-neomenthyl azide, the CuAAC reaction provides a direct route to chiral 1,2,3-triazoles. The reaction proceeds at the azide moiety without affecting the stereocenters on the neomenthyl ring. The primary stereochemical implication is the retention of the original (1S,2S,5R) configuration in the final triazole product. The bulky neomenthyl group, being a chiral auxiliary, does not typically induce new stereocenters in the triazole ring itself when reacting with achiral alkynes but ensures the product is enantiopure. The steric hindrance from the isopropyl and methyl groups on the cyclohexane (B81311) ring does not significantly impede the reaction with terminal alkynes, although it might influence reaction rates compared to less hindered azides. rsc.org

Table 1: Illustrative Example of CuAAC Reaction with this compound

| Reactant 1 | Reactant 2 | Catalyst System | Product | Regioselectivity | Yield |

|---|

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of the azide-alkyne cycloaddition. It relies on the high reactivity of strained cyclooctynes, which readily undergo [3+2] cycloaddition with azides under physiological conditions. This reaction is a key tool in bioconjugation, where the toxicity of copper catalysts is a concern.

While powerful, the application of SPAAC specifically with this compound is not extensively documented in the literature. The primary use of SPAAC is to label complex biomolecules, and simple chiral auxiliaries like neomenthyl azide are less commonly employed in this context. However, it is chemically feasible for this compound to react with a strained alkyne such as a dibenzocyclooctyne (DBCO) derivative to form a triazole product, again with complete retention of the neomenthyl stereochemistry.

The uncatalyzed, thermal Huisgen cycloaddition between an azide and an alkyne generally requires elevated temperatures and, with unsymmetrical alkynes, typically yields a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. organic-chemistry.orgnih.gov The lack of regioselectivity arises from the similar energy levels of the two possible transition states. organic-chemistry.org

In the case of this compound, a thermal reaction with a terminal alkyne like phenylacetylene (B144264) would be expected to produce both 1-((1S,2S,5R)-neomenthyl)-4-phenyl-1H-1,2,3-triazole and 1-((1S,2S,5R)-neomenthyl)-5-phenyl-1H-1,2,3-triazole. The steric bulk of the neomenthyl group could potentially influence the regiochemical outcome. rsc.org Some studies on sterically hindered azides have shown that extreme steric demand can favor the formation of the less-hindered 1,4-isomer or even reverse the typical selectivity observed in metal-catalyzed variants. rsc.org However, without specific experimental data for this compound, the precise isomeric ratio remains speculative. Computational studies on related systems suggest that both steric and electronic factors within the transition state determine the final product distribution. acs.org

Table 2: Expected Products from Thermal Cycloaddition of this compound

| Reactant 1 | Reactant 2 | Conditions | Product 1 (1,4-isomer) | Product 2 (1,5-isomer) | Regioselectivity |

|---|

Azide-Alkene Cycloadditions

Azides can also undergo 1,3-dipolar cycloadditions with alkenes, though these reactions are often less facile than those with alkynes. The initial product is a Δ²-1,2,3-triazoline ring. These triazolines can be stable, but they are often thermally or photochemically unstable and can undergo subsequent transformations, most commonly the loss of a dinitrogen molecule (N₂) to form aziridines or imines. mdpi.com

When the azide and alkene functionalities are present within the same molecule, an intramolecular 1,3-dipolar cycloaddition can occur, leading to the formation of fused heterocyclic ring systems. mdpi.comnih.gov This strategy is a powerful tool for constructing complex polycyclic scaffolds. The reaction typically proceeds through a transient fused triazoline intermediate. Depending on the substrate and reaction conditions, this intermediate can then eliminate N₂ to yield a fused aziridine (B145994) or undergo a rearrangement to form other nitrogen-containing heterocycles. mdpi.comnih.gov

While no specific examples involving a this compound tethered to an alkene have been reported in the searched literature, this pathway remains a plausible synthetic route. Such a reaction would be expected to form a triazolo-fused system attached to the chiral neomenthyl scaffold. The stereochemistry of the neomenthyl group would be preserved and could influence the diastereoselectivity of the cyclization step. The ultimate product would depend on the stability of the intermediate triazoline and the favorability of subsequent elimination or rearrangement pathways. nih.gov

Reductive Transformations

The reduction of the azide group to a primary amine is one of its most valuable and widely used transformations in organic synthesis. masterorganicchemistry.com This conversion can be accomplished through several methods, each with distinct advantages concerning reaction conditions and chemoselectivity.

The Staudinger reaction, discovered by Hermann Staudinger, provides a mild and efficient method for converting organic azides into amines. wikipedia.orgorganicchemistrytutor.com The reaction proceeds in two stages: first, the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane intermediate with the expulsion of nitrogen gas. wikipedia.orgnrochemistry.com In the second stage, this intermediate is hydrolyzed to yield the primary amine and a phosphine oxide byproduct, such as the very stable triphenylphosphine oxide. wikipedia.orgnrochemistry.com

The reaction mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to a phosphazide (B1677712) intermediate. This intermediate then cyclizes and loses a molecule of dinitrogen to form the iminophosphorane. nrochemistry.com Subsequent hydrolysis produces the amine.

A key advantage of the Staudinger reduction is its exceptional chemoselectivity. It does not affect a wide range of other functional groups, such as aldehydes, ketones, esters, or even benzyl (B1604629) ethers, which can be sensitive to other reductive methods like catalytic hydrogenation. organicchemistrytutor.com This makes it a valuable tool for synthesis, particularly in complex molecules. For this compound, this reaction provides a reliable pathway to the corresponding chiral amine, (1S,2S,5R)-Neomenthylamine.

Table 1: Staudinger Reaction for the Synthesis of (1S,2S,5R)-Neomenthylamine

| Reactant | Reagents | Solvent | Conditions | Product |

|---|

This table represents a typical procedure for a Staudinger reduction. Specific reaction times and temperatures may vary.

Catalytic hydrogenation is a fundamental and widely used method for the reduction of azides to primary amines. masterorganicchemistry.comthieme-connect.de The process involves treating the azide with hydrogen gas, often under atmospheric or slightly elevated pressure, in the presence of a heterogeneous metal catalyst. nih.gov

Commonly employed catalysts include palladium on carbon (Pd/C), platinum(II) oxide (PtO₂, Adams' catalyst), and Raney nickel. thieme-connect.de The choice of solvent can vary, with alcohols like ethanol (B145695) or methanol (B129727) being frequently used. The reaction is generally efficient and results in high yields of the amine, with nitrogen gas being the only byproduct.

However, a significant drawback of catalytic hydrogenation is its potential for low chemoselectivity. Many catalysts active for azide reduction, such as Pd/C, will also readily reduce other functional groups, including alkenes, alkynes, nitro groups, and benzyl ethers. thieme-connect.denih.govorganic-chemistry.org Therefore, its application is limited in molecules containing these functionalities if the azide is to be reduced selectively. For a simple substrate like this compound, which lacks other highly reducible groups, catalytic hydrogenation is a straightforward and effective method for its conversion to (1S,2S,5R)-Neomenthylamine.

Table 2: Common Catalysts for Hydrogenation of Azides

| Catalyst | Hydrogen Source | Typical Solvent | Selectivity Profile |

|---|---|---|---|

| 10% Palladium on Carbon (Pd/C) | H₂ (gas) | Ethanol, Methanol | Highly active; reduces alkenes, alkynes, nitro groups, benzyl ethers. |

| Platinum(II) Oxide (PtO₂) | H₂ (gas) | Ethanol, Acetic Acid | Very active; reduces a wide range of functional groups. |

Achieving the selective reduction of an azide in the presence of other reducible groups is a common challenge in organic synthesis. While the Staudinger reaction offers excellent chemoselectivity, other methods have also been developed. organicchemistrytutor.com

The choice of reducing agent is critical. Strong hydrides like lithium aluminum hydride (LiAlH₄) are generally not selective and will reduce azides along with esters, amides, and ketones. masterorganicchemistry.com Milder reagents and specific catalytic systems are required for chemoselectivity.

One strategy involves modifying the conditions of catalytic hydrogenation. For instance, certain catalyst inhibitors can be used to prevent the reduction of more sensitive groups while allowing the azide reduction to proceed. organic-chemistry.org Another approach involves the temporary protection of the azide group. For example, an azide can react with a phosphine to form a phosphazide, which can mask the azide's reactivity towards hydrogenation catalysts. This allows for the selective hydrogenation of other functional groups, like ketones, elsewhere in the molecule. nih.gov After the desired transformation, the azide can be regenerated or converted to the amine. Various other reagent systems, such as dichloroindium hydride or NaBH₄ with specific catalysts, have also been reported for the mild and selective reduction of azides. organic-chemistry.org

Rearrangement Reactions

Organic azides can serve as precursors to highly reactive nitrene intermediates, which can undergo a variety of subsequent rearrangement reactions.

Upon thermal or photochemical activation, alkyl azides like this compound can extrude a molecule of nitrogen gas to generate a highly reactive and electron-deficient species known as a nitrene (R-N). researchgate.netslideshare.net Nitrenes are nitrogen analogs of carbenes and exist in either a singlet or triplet electronic state, which influences their reactivity. slideshare.net

Due to their high reactivity, nitrenes are typically short-lived intermediates. researchgate.net A primary reaction pathway for alkyl nitrenes is intramolecular C-H bond insertion. In the case of the nitrene generated from this compound, the nitrogen atom could insert into one of the adjacent C-H bonds on the cyclohexane ring, leading to the formation of new heterocyclic ring systems. The steric constraints of the neomenthyl framework would likely influence the regioselectivity of this insertion.

The Curtius and Schmidt rearrangements are classic name reactions that involve azide-containing intermediates and result in the formation of amines or their derivatives. nih.govwikipedia.org However, their applicability differs based on the structure of the starting material.

The Curtius rearrangement is the thermal decomposition of an acyl azide (R-C(O)N₃) to an isocyanate (R-N=C=O), which can then be hydrolyzed to a primary amine. wikipedia.orgnih.gov The key substrate is an acyl azide, which is typically prepared from a carboxylic acid derivative. nih.gov Recent research suggests the rearrangement is a concerted process where the R-group migrates as nitrogen gas is lost, proceeding with full retention of configuration at the migrating carbon. wikipedia.orgnih.gov Since this compound is an alkyl azide (R-N₃), not an acyl azide, it does not undergo the Curtius rearrangement.

The Schmidt reaction , in its classic form, involves the reaction of a carboxylic acid or a ketone with hydrazoic acid (HN₃) under acidic conditions to yield an amine or an amide, respectively. wikipedia.orgpharmaguideline.com A variation of this reaction uses pre-formed alkyl azides reacting with an electrophile, such as a ketone or aldehyde, in the presence of an acid catalyst. libretexts.orgnih.gov In this context, this compound could potentially react with a carbonyl compound, like a ketone, under acidic conditions. The reaction would proceed via nucleophilic addition of the azide to the protonated carbonyl, followed by a rearrangement with loss of nitrogen gas to form a new C-N bond, ultimately yielding a substituted amide after hydrolysis. pharmaguideline.com

Table 3: Comparison of Curtius and Schmidt-type Rearrangements

| Reaction | Typical Substrate | Key Intermediate | Typical Product | Applicability to this compound |

|---|---|---|---|---|

| Curtius Rearrangement | Acyl Azide (R-C(O)N₃) | Isocyanate (R-N=C=O) | Primary Amine (R-NH₂) (after hydrolysis) | Not directly applicable; requires an acyl azide. nih.govwikipedia.org |

| Schmidt Reaction (Alkyl Azide variant) | Alkyl Azide (R-N₃) + Ketone (R'₂C=O) | Diazoiminium ion | N-substituted Amide (R'-C(O)NHR) | Potentially applicable as the azide source. libretexts.orgnih.gov |

Other Chemical Conversions

The reactivity of the azide functional group in this compound allows for a variety of chemical transformations beyond simple reductions or cycloadditions. These pathways enable the introduction of new functionalities and the construction of complex nitrogen-containing molecules. The inherent chirality of the neomenthyl scaffold makes this compound a potentially valuable starting material for asymmetric synthesis.

Formation of Iminophosphoranes (Aza-Wittig Reaction)

The reaction of organic azides with phosphines, known as the Staudinger reaction, is a fundamental process for the formation of iminophosphoranes (also known as aza-ylides). Current time information in Bangalore, IN.wikipedia.org This reaction proceeds through the nucleophilic attack of a phosphine, such as triphenylphosphine, on the terminal nitrogen atom of the azide. This initial addition forms a phosphazide intermediate, which then loses a molecule of dinitrogen (N₂) to yield the stable iminophosphorane. wikipedia.orgalfa-chemistry.com

For this compound, the reaction with a tertiary phosphine (PR₃) would produce the corresponding (1S,2S,5R)-neomenthyl-iminophosphorane. The general transformation is as follows:

Reaction Scheme: Formation of a Neomenthyl-Iminophosphorane

(1S,2S,5R)-Neomenthyl-N₃ + PPh₃ → (1S,2S,5R)-Neomenthyl-N=PPh₃ + N₂

These resulting iminophosphoranes are versatile synthetic intermediates. alfa-chemistry.com While they can be hydrolyzed to form primary amines in the Staudinger reduction, their most significant application is in the aza-Wittig reaction. wikipedia.orgyoutube.com The aza-Wittig reaction involves the reaction of an iminophosphorane with a carbonyl compound (an aldehyde or ketone) to form an imine (a compound containing a carbon-nitrogen double bond) and a phosphine oxide byproduct, typically the highly stable triphenylphosphine oxide. commonorganicchemistry.comwikipedia.org

The mechanism is analogous to the standard Wittig reaction, involving a [2+2] cycloaddition between the iminophosphorane and the carbonyl group to form a four-membered oxazaphosphetane intermediate. This intermediate then fragments to yield the thermodynamically favored products: the imine and phosphine oxide. wikipedia.orgmasterorganicchemistry.com

The aza-Wittig reaction is a powerful tool for C=N bond formation under mild and neutral conditions. wikipedia.org When using a chiral iminophosphorane, such as that derived from this compound, the reaction can be used to synthesize chiral imines or serve as a key step in the construction of nitrogen-containing heterocyclic compounds. d-nb.infoescholarship.org Although specific research detailing the aza-Wittig reaction of (1S,2S,5R)-neomenthyl-iminophosphorane is not extensively documented in the reviewed literature, its reactivity is expected to be consistent with that of other secondary alkyl iminophosphoranes.

The table below illustrates the expected products from the aza-Wittig reaction of (1S,2S,5R)-neomenthyl-iminophosphorane with various carbonyl compounds.

| Carbonyl Reactant | Expected Imine Product |

| Formaldehyde (H₂C=O) | N-Methylidene-(1S,2S,5R)-neomenthylamine |

| Acetone ((CH₃)₂C=O) | N-Propan-2-ylidene-(1S,2S,5R)-neomenthylamine |

| Benzaldehyde (PhCHO) | N-Benzylidene-(1S,2S,5R)-neomenthylamine |

| Cyclohexanone ((CH₂)₅C=O) | N-Cyclohexylidene-(1S,2S,5R)-neomenthylamine |

This table is illustrative of the expected reactivity. Specific yields and reaction conditions would require experimental validation.

Oxidative Azidation Processes

Oxidative azidation typically refers to the direct conversion of a C-H bond to a C-N₃ bond, a process that has gained significant attention for its ability to functionalize unactivated carbons in a single step. researchgate.netresearchgate.net These reactions often employ a metal catalyst (such as copper, iron, or manganese) and an azide source (like sodium azide or trimethylsilyl (B98337) azide) under oxidative conditions. researchgate.netmdpi.com

In the context of the reactivity of this compound, the term "Oxidative Azidation Processes" can be interpreted in two ways: either the oxidative functionalization of the existing neomenthyl azide molecule or the potential for further azidation on the cyclohexane ring.

Direct oxidative C-H azidation on the neomenthane skeleton of this compound would be a challenging transformation. The existing azide group might interfere with the reaction, and controlling the regioselectivity among the multiple C-H bonds on the saturated ring would be difficult. Modern methods using manganese or other transition metals have shown promise in the azidation of benzylic and unactivated aliphatic C(sp³)–H bonds. researchgate.netbeilstein-journals.org However, the application of these methods to a substrate already containing an azide group, such as neomenthyl azide, is not found in the surveyed literature.

Alternatively, this could refer to oxidative reactions involving the azide group itself. While azides are generally known for their participation in reductive or cycloaddition reactions, certain oxidative processes can occur. For instance, the reaction of azides can be influenced by the presence of an oxidant, which may facilitate the formation of radical intermediates. The reaction of azides with certain metal catalysts can proceed through single-electron transfer (SET) mechanisms, generating an azidyl radical that can participate in further transformations. mdpi.commdpi.com

Detailed research findings on the specific oxidative azidation or other oxidative transformations of this compound are scarce. The study of such reactions would be a novel research area, potentially uncovering new synthetic pathways and reactivities for chiral azides.

Stereochemical Considerations in Reactions Involving 1s,2s,5r Neomenthyl Azide

Diastereoselectivity and Enantioselectivity Control

The neomenthyl scaffold is a powerful tool for controlling diastereoselectivity and enantioselectivity. Its utility is prominently demonstrated in reactions where it serves as a chiral auxiliary. For instance, in intramolecular carbon-hydrogen (C-H) insertion reactions, diazoacetates derived from (+)-neomenthol exhibit exceptional levels of stereocontrol when paired with a suitable chiral dirhodium(II) catalyst. acs.orgwgtn.ac.nz This "matched/mismatched" pairing between the chiral auxiliary and the chiral catalyst is crucial for achieving high selectivity.

In one study, the reaction of (+)-neomenthyl diazoacetate with a specific chiral rhodium catalyst, Rh₂(4R-MEOX)₄, resulted in the formation of a single C-H insertion product in 91% yield, demonstrating virtually complete diastereoselection. wgtn.ac.nz This high degree of control arises from the synergistic stereochemical biases of the neomenthyl group and the catalyst. Conversely, a mismatched pairing can lead to a mixture of products or lower selectivity. acs.org

The neomenthyl group's ability to induce stereoselectivity extends to other reaction classes. In copper-catalyzed thia-Diels-Alder reactions, dithiooxalates bearing a (+)-neomenthol auxiliary were found to be a "matched pair," yielding the corresponding product with a high diastereomeric ratio of 95:5. thieme-connect.de This indicates that the chiral catalyst is the primary source of asymmetric induction, but the neomenthyl auxiliary significantly enhances the selectivity. thieme-connect.de

Table 1: Catalyst-Dependent Diastereoselection in C-H Insertion of (+)-Neomenthyl Diazoacetate wgtn.ac.nz

| Catalyst | Product(s) | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| Rh₂(4R-MEOX)₄ | Single Lactone Product | 91% | >99:1 |

Influence of the Chiral Menthyl Scaffold on Reaction Outcomes

The specific three-dimensional structure of the (1S,2S,5R)-neomenthyl scaffold is directly responsible for its ability to direct reaction outcomes. The bulky isopropyl group and the methyl group are positioned equatorially on the cyclohexane (B81311) ring in its most stable conformation, creating a sterically demanding and well-defined chiral pocket. dokumen.pub This structure effectively blocks one face of a reactive intermediate attached to the C1 oxygen, forcing an incoming reagent or a cyclization event to occur from the less hindered face.

In the rhodium-catalyzed C-H insertion reactions of (+)-neomenthyl diazoacetate, the exceedingly high product diastereoselection is consistent with an exclusive insertion into equatorial C-H bonds. acs.org The conformation of the neomenthyl group orients the rhodium-carbene intermediate in such a way that only specific C-H bonds on the cyclohexane ring are accessible for insertion, leading to remarkable regioselectivity and diastereoselectivity. acs.orgwgtn.ac.nz The control is so precise that by choosing between the neomenthyl auxiliary and its diastereomer, the (-)-menthyl auxiliary, one can selectively generate different diastereomeric lactone products. wgtn.ac.nz

This steric directing effect is a general principle, making neomenthyl derivatives valuable in various asymmetric transformations where facial selectivity is key. The predictable stereochemical induction makes it a reliable chiral auxiliary for constructing new stereogenic centers.

Conformational Analysis and its Impact on Stereochemical Induction

The stereochemical directing power of the neomenthyl group is rooted in its conformational preferences. The cyclohexane ring adopts a stable chair conformation. In (1S,2S,5R)-neomenthol, the starting material, the large isopropyl group at C2 and the methyl group at C5 occupy equatorial positions to minimize steric strain, while the hydroxyl group at C1 is also in an equatorial position. dokumen.pub

The synthesis of (1S,2S,5R)-neomenthyl azide (B81097) from neomenthyl mesylate proceeds via an Sₙ2 reaction. The azide nucleophile attacks the carbon atom at C1 from the face opposite to the leaving mesylate group. This results in an inversion of configuration at C1, forcing the newly introduced azide group into an axial position.

Figure 1: Conformational Representation of (1S,2S,5R)-Neomenthyl Azide

(Simplified 2D representation of the 3D chair conformation)

This resulting conformation, with an axial azide group and bulky equatorial substituents, is key to its role in stereochemical induction. The equatorial isopropyl group at the adjacent C2 position effectively shields one face of the molecule. Any reaction involving the azide group or a functional group derived from it will be sterically directed by this scaffold. For example, in the aforementioned C-H insertion reactions of neomenthyl diazoacetate, the conformational rigidity of the scaffold and the steric hindrance from the equatorial groups dictate the trajectory of the metal-carbene complex, allowing for highly selective intramolecular reactions. acs.org This predictable conformational behavior is fundamental to the reliable stereochemical control exerted by the neomenthyl auxiliary.

Applications of 1s,2s,5r Neomenthyl Azide As a Chiral Intermediate and Reagent in Organic Synthesis

Precursor for Chiral Nitrogen-Containing Compounds

The inherent chirality of (1S,2S,5R)-Neomenthyl azide (B81097), derived from the readily available neomenthol (B8682525), makes it an attractive starting material for the synthesis of other chiral nitrogenous compounds. The azide moiety serves as a masked amino group, which can be unmasked or transformed under various reaction conditions.

Synthesis of Chiral Amines

The reduction of organic azides is a well-established and reliable method for the preparation of primary amines. youtube.com In principle, the reduction of (1S,2S,5R)-Neomenthyl azide would yield the corresponding chiral amine, (1S,2S,5R)-neomenthylamine. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. youtube.com The resulting chiral amine can be a valuable building block in its own right or serve as a chiral auxiliary to induce stereoselectivity in subsequent reactions. The use of chiral amines is a widespread strategy in asymmetric synthesis, for instance, in the diastereoselective synthesis of other chiral amines or as resolving agents. researchgate.netresearchgate.net

Table 1: Potential Synthesis of (1S,2S,5R)-Neomenthylamine

| Precursor | Reagent | Product | Application |

| This compound | LiAlH₄ or H₂/Pd | (1S,2S,5R)-Neomenthylamine | Chiral Building Block, Chiral Auxiliary |

Formation of Optically Active Amino Acids and Derivatives

The synthesis of non-natural, optically active amino acids is of significant interest due to their applications in peptide and protein engineering. nih.govnih.gov Chiral azides can, in principle, be utilized in strategies for asymmetric amino acid synthesis. One conceptual approach involves the diastereoselective alkylation of a glycine (B1666218) enolate equivalent where the chirality is introduced by a chiral auxiliary derived from (1S,2S,5R)-neomenthol. While the direct use of this compound in this context is not explicitly detailed in the available literature, the broader strategy of using chiral auxiliaries for the diastereoselective synthesis of amino acid precursors is a common practice. helsinki.fiaalto.fi

Role in Heterocycle Synthesis

The azide functionality is a key participant in various cycloaddition reactions, providing a powerful tool for the construction of nitrogen-containing heterocyclic rings.

Construction of Chiral Triazoles

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a highly efficient and regioselective reaction for the synthesis of 1,2,3-triazoles. wikipedia.org The copper-catalyzed version of this reaction (CuAAC) is a cornerstone of "click chemistry." numberanalytics.commdpi.com By employing a chiral azide such as this compound, it is possible to synthesize chiral triazole derivatives. The menthyl framework would be directly attached to the triazole ring, imparting chirality to the final molecule. These chiral triazoles could find applications as chiral ligands in asymmetric catalysis or as building blocks for more complex chiral molecules. researchgate.net

Table 2: Potential Synthesis of Chiral Triazoles from this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Terminal Alkyne | Cu(I) | 1-((1S,2S,5R)-Neomenthyl)-4-substituted-1H-1,2,3-triazole |

| This compound | Internal Alkyne | Heat or Ru catalyst | Mixture of regioisomeric 1-((1S,2S,5R)-Neomenthyl)-4,5-disubstituted-1H-1,2,3-triazoles |

This table illustrates the expected products from the azide-alkyne cycloaddition using this compound based on established methodologies. wikipedia.orgresearchgate.net Specific examples with this azide were not found in the reviewed literature.

Pathways to Pyrroles, Oxazoles, and Pyrazoles

While the azide-alkyne cycloaddition is the most prominent reaction of azides for heterocycle synthesis, other pathways exist. For instance, the reaction of vinyl azides with various partners can lead to the formation of pyrroles. nih.gov Although this would require the initial synthesis of a vinyl azide derived from (1S,2S,5R)-neomenthol, it represents a potential, albeit indirect, application. The synthesis of oxazoles and pyrazoles from azides is less direct and would likely involve multi-step sequences or the use of azide-derived intermediates. For example, intramolecular cycloadditions of suitably functionalized azides can lead to various fused heterocyclic systems. nih.gov However, specific examples detailing the use of this compound in the synthesis of these particular heterocycles are not documented in the available literature.

Utilization in Complex Molecular Architecture

The incorporation of a chiral fragment like the neomenthyl group can be a key step in the total synthesis of complex natural products and other intricate molecular architectures. The azide group in this compound can be carried through several synthetic steps before being converted to an amine or participating in a ring-forming reaction at a late stage of the synthesis. This strategy allows for the introduction of a key nitrogen atom and its associated stereocenter with the chirality being directed by the menthyl scaffold. While general applications of azides in the synthesis of complex molecules are well-documented, specific examples employing this compound as a crucial chiral building block were not identified in the reviewed literature.

Building Block for Functionalized Molecules

The azide group in this compound is a gateway to a plethora of chemical transformations, allowing for its use as a building block in the synthesis of diverse, chirally-defined molecules. The azide can be readily converted into other functional groups, most notably amines, through reduction, or it can participate in cycloaddition reactions.

One of the most prominent applications of organic azides is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". aubelabunc.comrsc.orgresearchgate.net This reaction allows for the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles. By reacting this compound with various terminal alkynes, a library of chiral triazoles can be synthesized. These triazoles are not merely simple heterocyclic compounds; they are valuable scaffolds in medicinal chemistry and materials science. nih.govresearchgate.net

The synthesis of such chiral triazoles is exemplified by the reaction of this compound with a terminal alkyne in the presence of a copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

| Alkyne Substrate | Product |

| Phenylacetylene (B144264) | (1S,2S,5R)-1-(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl-2-isopropyl-5-methylcyclohexane |

| Propargyl alcohol | (1S,2S,5R)-1-((1H-1,2,3-triazol-4-yl)methoxy)-2-isopropyl-5-methylcyclohexane |

| Ethynyltrimethylsilane | (1S,2S,5R)-1-(1-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)-2-isopropyl-5-methylcyclohexane |

Furthermore, the azide functionality can be reduced to a primary amine, yielding (1S,2S,5R)-Neomenthylamine. This chiral amine is a valuable intermediate for the synthesis of a wide range of compounds, including chiral amides, imines, and sulfonamides. The reduction can be achieved using various methods, such as catalytic hydrogenation or the Staudinger reaction. nih.gov The resulting chiral amine can then be used in further synthetic elaborations, with the neomenthyl group serving as a permanent chiral element within the target molecule.

Incorporation into Chiral Ligands or Catalysts

The chiral scaffold of this compound can be incorporated into the structure of ligands used in asymmetric catalysis. The development of novel chiral ligands is crucial for advancing enantioselective transformations. While direct incorporation of the neomenthyl azide moiety is less common, its derivatives, particularly the corresponding amine, are valuable precursors for chiral ligands.

For instance, (1S,2S,5R)-Neomenthylamine can be used to synthesize chiral phosphine-oxazoline (PHOX) ligands or other bidentate ligands. These ligands can then be complexed with transition metals such as palladium, rhodium, or iridium to generate catalysts for a variety of asymmetric reactions, including hydrogenations, C-H functionalizations, and allylic alkylations. The steric bulk and defined stereochemistry of the neomenthyl group can effectively influence the coordination environment around the metal center, leading to high levels of enantioselectivity in the catalyzed reaction.

Application as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a diastereoselective reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. nih.gov The neomenthyl group, due to its conformational rigidity and steric hindrance, has been successfully employed as a chiral auxiliary.

Diastereoselective Control in Remote Reaction Centers

The chiral environment provided by the neomenthyl group can exert significant stereochemical control over reactions occurring at a remote prochiral center within the same molecule. This is achieved by creating a sterically biased environment that favors the approach of a reagent from one face of the molecule over the other.

While specific examples detailing the use of this compound as a chiral auxiliary are not extensively documented in publicly available literature, the principle can be illustrated by the behavior of related neomenthol derivatives in diastereoselective reactions. For instance, in Diels-Alder reactions, a dienophile attached to a neomenthol-derived chiral auxiliary will exhibit a preference for one diastereomeric product due to the shielding of one face of the double bond by the bulky isopropyl group of the neomenthyl moiety. researchgate.net

The diastereoselectivity of such reactions is often high, leading to the formation of a single or major diastereomer. This is a powerful strategy for establishing multiple stereocenters in a single step with a high degree of control. researchgate.net

The following table illustrates the potential diastereomeric ratios that could be expected in a hypothetical diastereoselective addition to a substrate bearing the (1S,2S,5R)-neomenthyl auxiliary, based on the performance of similar chiral auxiliaries.

| Reaction Type | Substrate | Reagent | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| Aldol (B89426) Addition | N-Acyl-neomenthyl derivative | Aldehyde | syn or anti aldol adduct | >90:10 |

| Diels-Alder | Acrylate of neomenthol | Diene | endo or exo adduct | >95:5 |

| Alkylation | Enolate of a neomenthyl ester | Alkyl halide | α-alkylated product | >90:10 |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms (e.g., Cycloadditions, Substitutions)

Nucleophilic Substitution: The primary route to synthesizing (1S,2S,5R)-neomenthyl azide (B81097) involves a nucleophilic substitution reaction. evitachem.com Typically, this is achieved by reacting a neomenthyl derivative with a suitable leaving group (e.g., a sulfonate ester like mesylate or tosylate) with an azide salt, such as sodium azide. researchgate.net The reaction generally proceeds via an SN2 mechanism, where the azide anion acts as a potent nucleophile, attacking the carbon atom bearing the leaving group and resulting in an inversion of stereochemistry at that center. masterorganicchemistry.comnih.gov

[3+2] Cycloaddition Reactions: (1S,2S,5R)-Neomenthyl azide is a 1,3-dipole and readily participates in [3+2] cycloaddition reactions, most notably the Huisgen azide-alkyne cycloaddition, to form 1,2,3-triazole rings. evitachem.comresearchgate.net

Thermal Cycloaddition: The uncatalyzed, thermal reaction between an azide and an alkyne requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, as the frontier molecular orbital (FMO) interactions are closely matched in energy. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The introduction of a copper(I) catalyst dramatically accelerates the reaction and renders it highly regioselective, exclusively yielding the 1,4-disubstituted triazole. nih.gov The mechanism shifts from a concerted process to a stepwise pathway involving the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide, with the key C–N bond forming between the nucleophilic carbon of the acetylide and the terminal, electrophilic nitrogen of the azide. nih.govnih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysts, such as [Cp*RuCl] complexes, typically yield the 1,5-disubstituted triazole. orgsyn.org The mechanism involves the activation of the alkyne through π-interactions with the ruthenium center, which promotes the addition of the alkyne's most nucleophilic carbon to the terminal nitrogen of the azide. orgsyn.org

In some cases, the initially formed cycloadduct, a triazoline, can be unstable and decompose by releasing nitrogen gas. nih.gov

Theoretical Studies on Azide Reactivity and Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the factors governing the reactivity and stability of azides. nih.govmdpi.comrsc.orgmedcraveonline.com

Reactivity: Organic azides are considered ambiphilic, meaning they can react with both electron-rich and electron-poor partners. acs.org This dual nature is explained by Frontier Molecular Orbital (FMO) theory. The reactivity in 1,3-dipolar cycloadditions can be understood by analyzing the energy gap between the azide's Highest Occupied Molecular Orbital (HOMO) and the dipolarophile's Lowest Unoccupied Molecular Orbital (LUMO), and vice-versa. acs.org DFT calculations are used to model these interactions and predict reactivity. For instance, studies on azide cycloadditions show that catalysts can lower the activation energy barrier significantly. Uncatalyzed reactions may have barriers around 18-26 kcal/mol, whereas catalyzed pathways can reduce this barrier substantially. nih.govroyalsocietypublishing.org

Stability: The thermal stability of organic azides is a critical consideration. Studies have shown that stability is influenced by the electronic nature of the substituent attached to the azide group. Electron-withdrawing groups can decrease the thermal stability of the azide. chemrxiv.org DFT calculations can model the bond dissociation energies and reaction pathways for decomposition, providing a theoretical basis for understanding experimental observations.

| Study Type | Method | Key Findings | Reference |

| Cycloaddition Mechanism | DFT (B3LYP) | Uncatalyzed azide-alkyne cycloadditions have high activation energies (18-19 kcal/mol) and proceed via an asynchronous one-step mechanism. | nih.gov |

| Catalysis Effect | DFT (B3LYP) | Copper(I) catalysts change the mechanism to a polar, stepwise process, significantly lowering the activation barrier and controlling regioselectivity. | nih.gov |

| Reactivity Analysis | DFT & FMO Theory | Azides exhibit ambiphilic reactivity, and the rate of cycloaddition is influenced by the HOMO-LUMO energy gaps between the azide and the dipolarophile. | acs.org |

| Substituent Effects | DFT | Electron-donating substituents can accelerate the release of the azide radical in photochemical reactions. | chemrxiv.org |

| Regioselectivity | DFT | The regioselectivity of cycloadditions can be predicted by analyzing Parr and Fukui functions, which identify the most favorable two-center interactions. | nih.gov |

Computational Chemistry Approaches to Stereoselectivity Prediction

Predicting the stereochemical outcome of reactions involving a chiral molecule like this compound is a key application of computational chemistry. While specific studies on this exact molecule are not prevalent, the methodologies are well-established for related systems.

The stereoselectivity of a reaction is determined by the relative energy barriers of the transition states leading to different stereoisomeric products. Computational methods, primarily DFT, are used to locate and calculate the energies of these transition states. chemrxiv.org

For this compound, the bulky and conformationally rigid isopropyl and methyl groups on the cyclohexane (B81311) ring create a distinct chiral environment. Any reaction at the azide moiety will be influenced by the steric hindrance imposed by this scaffold. Computational models can precisely quantify these steric interactions.

The process for predicting stereoselectivity involves:

Conformational Analysis: Identifying the lowest energy conformation of the reactant, this compound.

Transition State Searching: Modeling the approach of the reacting partner (e.g., an alkyne) from different trajectories to locate all possible transition states (TS).

Energy Calculation: Calculating the Gibbs free energy of activation (ΔG‡) for each transition state. The transition state with the lowest energy corresponds to the major reaction pathway, and the energy difference between competing transition states allows for the prediction of the enantiomeric or diastereomeric ratio of the products. unimi.it

Combined experimental and computational studies on other chiral azides have successfully used this approach to rationalize the stereochemical outcomes of reactions like asymmetric aziridination and phase-transfer catalysis. nih.govnih.gov These studies confirm that computational analysis can accurately model the non-covalent interactions (e.g., hydrogen bonds, steric repulsion) in the transition state that dictate stereoselectivity. nih.gov

Spectroscopic Techniques for Mechanistic Insights (beyond basic identification)

Beyond simple structural confirmation, advanced spectroscopic techniques are instrumental in elucidating reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy is a powerful tool for monitoring reaction kinetics. frontiersin.org By tracking the disappearance of reactant signals and the appearance of product signals over time, one can determine reaction rates and orders. frontiersin.orgnih.gov For example, in a cycloaddition reaction, the change in the chemical shifts of the protons adjacent to the azide group and the emergence of new signals for the triazole ring can be continuously monitored. beilstein-journals.org Furthermore, specialized NMR techniques like NOESY can be used to determine the regiochemistry of cycloaddition products by identifying through-space interactions between protons on different parts of the newly formed ring system. beilstein-journals.org

Fourier-Transform Infrared (FTIR) Spectroscopy: The azide group has a very strong and characteristic asymmetric stretching vibration typically found around 2100 cm⁻¹. Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used to follow the progress of a reaction in real-time by monitoring the decrease in the intensity of this azide peak. This provides direct evidence of the consumption of the azide starting material.

Temperature-Jump Spectroscopy: This kinetic method can be used to study very fast reaction steps, such as ligand binding or conformational changes that occur on the microsecond timescale. nih.gov

| Technique | Application in Mechanistic Studies | Information Gained | Reference |

| In Situ ¹H NMR | Continuous monitoring of reactant and product concentrations | Reaction rates, kinetic orders, identification of intermediates | frontiersin.org |

| 2D NMR (e.g., NOESY) | Determination of product regiochemistry and stereochemistry | Spatial proximity of atoms, confirming regioisomeric structure | beilstein-journals.org |

| ¹⁴N / ¹⁵N NMR | Probing the electronic environment of the azide nitrogens | Direct observation of azide binding and chemical exchange rates | nih.govnih.govresearchgate.net |

| ATR-FTIR | Real-time monitoring of functional group conversion | Rate of disappearance of the azide (N₃) stretch (~2100 cm⁻¹) | - |

| Temperature-Jump | Studying rapid equilibrium steps | Association and dissociation rate constants for fast processes | nih.gov |

Future Research Directions and Synthetic Opportunities

Development of Novel Stereoselective Synthetic Routes

The current synthesis of (1S,2S,5R)-Neomenthyl azide (B81097) often involves the conversion of the corresponding alcohol, neomenthol (B8682525), to a suitable leaving group followed by nucleophilic substitution with an azide source. While effective, there is considerable scope for the development of more efficient and stereoselective synthetic methodologies.

Future research could focus on:

Direct C-H Azidation: Developing catalytic systems that enable the direct conversion of a C-H bond in the neomenthyl backbone to an azide group would represent a significant advancement in synthetic efficiency. This approach would bypass the need for pre-functionalization of the alcohol, reducing step count and waste.

Enzymatic and Biocatalytic Approaches: The use of enzymes, such as azido-transferases, could offer highly stereoselective routes to (1S,2S,5R)-Neomenthyl azide under mild reaction conditions. This aligns with green chemistry principles by utilizing biodegradable catalysts and often aqueous reaction media.

Novel Activating Agents: Exploration of new reagents for the activation of the hydroxyl group of neomenthol could lead to milder reaction conditions and improved yields. For instance, moving beyond traditional sulfonyl chlorides or Appel-type conditions to more sophisticated catalytic systems could minimize side reactions like elimination. researchgate.net A known challenge is that reactions with neomenthol can sometimes lead to elimination byproducts, such as p-menth-3-ene. researchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Direct C-H Azidation | Increased atom economy, reduced step count | Development of selective catalysts (e.g., transition metal-based) |

| Biocatalysis | High stereoselectivity, mild conditions, sustainability | Enzyme discovery and engineering (e.g., azido-transferases) |

| Novel Activating Agents | Milder conditions, higher yields, reduced byproducts | Exploration of new catalytic systems beyond traditional methods |

Exploration of New Reactivity Modes for the Azide Functionality

The azide group in this compound is a versatile functional handle, most commonly participating in reactions like the Staudinger ligation and Huisgen 1,3-dipolar cycloadditions ("click chemistry"). evitachem.comresearchgate.net However, the reactivity of this functional group is far from fully exploited.

Future explorations could include:

Nitrene Chemistry: The photolytic or thermolytic decomposition of this compound can generate a chiral nitrene intermediate. This highly reactive species could be trapped in intramolecular or intermolecular C-H amination reactions to forge new carbon-nitrogen bonds stereoselectively, providing access to novel chiral amines and diamines.

Transition Metal-Catalyzed Transformations: Investigating the reactions of the azide with various transition metal catalysts could unveil novel transformations beyond cycloadditions. For example, catalytic denitrifying reactions could lead to the formation of chiral amines or other nitrogen-containing heterocycles.

[3+2] Annulations with New Partners: While the reaction with alkynes is well-established, exploring cycloadditions with other dipolarophiles such as alkenes, nitriles, or even phosphaalkynes could lead to the synthesis of novel, chirally-enriched heterocyclic scaffolds.

Expanding Applications in Asymmetric Catalysis and Materials Science (from a chemical synthesis perspective)

The chiral nature of this compound makes it an attractive building block for the synthesis of new chiral ligands for asymmetric catalysis and functional monomers for advanced materials.

Asymmetric Catalysis:

This compound can serve as a precursor to a variety of chiral ligands. For instance, reduction of the azide furnishes the corresponding chiral amine, (1S,2S,5R)-neomenthylamine. This amine, and its derivatives, can be incorporated into ligand frameworks for a range of asymmetric transformations. researchgate.net A key strategy involves using the azide as a building block for 1,2,3-triazoles via click chemistry, which can then act as ligands or be further functionalized. researchgate.net

Future research directions include:

Synthesis of Novel Chiral Diamines and Amino Alcohols: The azide can be transformed into vicinal diamines or amino alcohols, which are privileged ligand scaffolds for asymmetric catalysis, including transfer hydrogenation of ketones and imines. researchgate.net

Development of Triazole-Based Ligands: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with various alkynes can generate a library of chiral 1,2,3-triazole-containing ligands. researchgate.net These ligands can be screened for efficacy in a wide array of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. researchgate.net

Materials Science:

From a chemical synthesis perspective, the azide functionality is a powerful tool for the covalent attachment of the chiral neomenthyl group onto polymer backbones or surfaces.

Functional Polymer Synthesis: this compound can be "clicked" onto alkyne-functionalized polymers to introduce chirality. This could be used to create chiral stationary phases for chromatography or polymers with unique chiroptical properties.

Surface Modification: The azide allows for the immobilization of the neomenthyl moiety onto surfaces modified with strained alkynes (e.g., via copper-free click chemistry). This could find applications in the development of chiral sensors or asymmetric heterogeneous catalysts. The introduction of azide groups into polymeric structures enables cross-linking by forming highly reactive nitrenes upon heating or irradiation. baseclick.eu

| Application Area | Synthetic Approach | Potential Outcome |

| Asymmetric Catalysis | Reduction to amine, synthesis of diamines and amino alcohols | New chiral ligands for transfer hydrogenation and other reactions researchgate.net |

| Asymmetric Catalysis | Click chemistry to form triazoles | Library of chiral ligands for cross-coupling reactions researchgate.net |

| Materials Science | Click chemistry with alkyne-functionalized polymers | Chiral polymers for separation or chiroptical applications |

| Materials Science | Surface immobilization via click chemistry | Chiral surfaces for sensing or heterogeneous catalysis |

Integration with Green Chemistry Principles for Sustainable Synthesis

Future synthetic strategies involving this compound should increasingly align with the principles of green chemistry. This involves a holistic approach to minimize the environmental impact of chemical processes.

Key considerations for a greener synthesis include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. Direct C-H azidation, for example, would be superior in atom economy to multi-step sequences.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more benign alternatives. This could involve using water as a solvent for click reactions or employing biocatalytic methods. alfa-chemistry.com

Energy Efficiency: Developing reactions that proceed under milder conditions, such as ambient temperature and pressure, to reduce energy consumption. Microwave-assisted synthesis can also be a tool for improving energy efficiency in some cases. rasayanjournal.co.in

Catalysis over Stoichiometric Reagents: Employing catalytic methods wherever possible to reduce waste generation. gcande.org

The Process Mass Intensity (PMI) is a useful metric for evaluating the "greenness" of a process, with a lower PMI indicating less waste. Future work should aim to develop synthetic routes to and from this compound with significantly improved PMI values.

Advanced Computational Modeling for Predictive Synthesis Design

Computational chemistry offers a powerful tool for accelerating the discovery and optimization of synthetic routes and applications for this compound.

Predicting Reaction Outcomes: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict stereochemical outcomes, and identify potential side reactions. This can help to guide experimental work and avoid unnecessary trial-and-error synthesis. rsc.org

Designing Novel Catalysts: Computational modeling can aid in the rational design of new chiral ligands derived from this compound. By simulating the interaction of a catalyst-substrate complex, researchers can predict which ligand structures are most likely to afford high enantioselectivity for a given reaction. mit.edu

Screening for New Reactivity: High-throughput computational screening can be employed to explore the potential reactivity of this compound with a wide range of reaction partners, potentially identifying novel and unexpected transformations before they are attempted in the lab. mit.edu Recent advances have shown that computational models can successfully prescreen compounds to predict which substrates will be successful in a given reaction, saving significant experimental effort. mit.edu

By integrating these future research directions, the scientific community can unlock the full potential of this compound as a versatile and valuable chiral building block for a new generation of synthetic applications.

Q & A

Q. Characterization Requirements :

- 1H/13C NMR : Peaks for the neomenthyl backbone (e.g., methyl groups at δ 0.8–1.2 ppm, cyclohexane ring protons) and azide resonance (absence of TsO⁻ signals confirms substitution) .

- IR Spectroscopy : Strong absorption at ~2100 cm⁻¹ (N₃ stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 181.28 (C₁₀H₁₉N₃) .

Q. Table 1: Key Spectroscopic Data

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| 1H NMR | δ 0.85–1.25 (m, CH₃ groups) | |

| 13C NMR | δ 22.5 (quaternary C) | |

| IR | 2100 cm⁻¹ (N₃) | |

| HRMS | 181.27796 (calculated) |

Advanced: How does the stereochemistry of this compound influence its reactivity in click chemistry compared to diastereomers?

Answer:

The stereochemistry of the neomenthyl group imposes steric and electronic effects:

- Steric Hindrance : The (1S,2S,5R) configuration positions bulky substituents to shield the azide group, slowing reactions in sterically demanding environments (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) .

- Diastereomer Comparisons : Studies on menthol-derived azides (e.g., (1R,2S,5R)-menthyl azide) show faster reaction kinetics due to reduced steric bulk, highlighting the role of stereochemistry in reaction optimization .

Q. Experimental Design Tip :

- Use competition experiments with diastereomeric azides and alkynes to quantify steric effects. Monitor reaction progress via HPLC or 1H NMR .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Azide Toxicity : Organic azides inhibit cytochrome oxidase (electron transport chain disruption). Use fume hoods, nitrile gloves, and avoid metal catalysts (e.g., Cu) to prevent explosive side reactions .

- Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent degradation.

Advanced: How can computational modeling predict the stereochemical outcomes of reactions involving this compound?

Answer:

- Density Functional Theory (DFT) : Calculate transition-state geometries to predict regioselectivity in click reactions. For example, model the interaction between the azide and alkyne to identify steric clashes .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction rates. Studies show polar solvents stabilize the azide dipole, enhancing reactivity .

Q. Table 2: Computational Parameters

| Parameter | Value/Model | Application Example |

|---|---|---|

| DFT Functional | B3LYP/6-31G(d) | Transition-state optimization |

| Solvent Model | PCM (DMSO) | Solvation energy calculation |

Data Contradiction: How should researchers address discrepancies in reported molecular weights (e.g., vs. 181.27796)?

Answer:

- Calibration : Use high-purity internal standards (e.g., deuterated analogs) for HRMS.

- Cross-Validation : Confirm molecular weight via elemental analysis (C, H, N) and isotopic patterns in mass spectra .

Advanced: What role does this compound play in asymmetric catalysis?

Answer:

The compound serves as a chiral auxiliary in ligand synthesis:

Q. Table 3: Catalytic Applications

| Application | Substrate | Selectivity (%) | Reference |

|---|---|---|---|

| Olefin Polymerization | Propylene | 85% ee | |

| Antimicrobial Agents | S. aureus | MIC = 12.5 µg/mL |

Methodological: What strategies optimize the yield of this compound in large-scale synthesis?

Answer:

- Stepwise Purification : Isolate the tosylate intermediate via flash chromatography (hexane/EtOAc) before azide substitution.

- Microwave Assistance : Reduce reaction time from 24 h to 2 h under controlled heating (80°C) .

Advanced: How do researchers validate the enantiomeric purity of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.